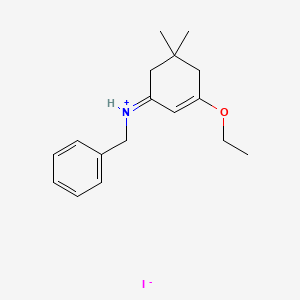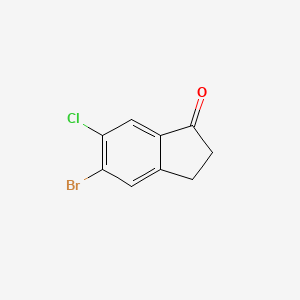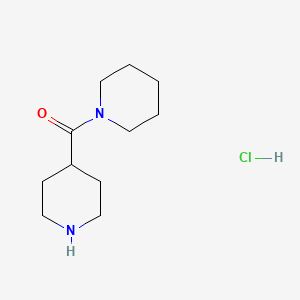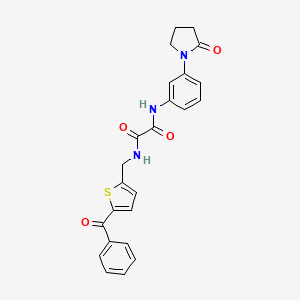![molecular formula C21H20ClNO3 B2580854 3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951944-41-5](/img/structure/B2580854.png)
3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, also known as CDM-12, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of oxazinones and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Heterocyclic Chemistry and Structural Analyses
In heterocyclic chemistry, the synthesis of novel heterocycles, such as dihydrothiazines, involves processes like Chugaev elimination and ring closure, which are key steps in creating compounds like 3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (Quiclet-Sire & Zard, 2013). Structural analysis, using techniques like X-ray crystallography, helps to understand the conformations and arrangements of such molecules, which is crucial in determining their potential applications (de Souza et al., 2015).
Spectroscopic Characterization and Molecular Structure
Detailed spectroscopic studies, including FT-IR, NMR, and UV-Vis absorption, are employed to characterize the molecular structure of related compounds. These studies provide insights into the electronic interactions, charge distributions, and overall molecular architecture of such heterocycles (Wazzan et al., 2016).
Photophysical and Photochemical Properties
Research into the photophysical and photochemical properties of related heterocycles involves understanding their behavior under different light conditions. This includes studies on photodimerization, photoinduced ring-opening, and the overall stability of these compounds under light exposure (Kiskan & Yagcı, 2007). Such studies are essential in applications like photochromic materials and light-responsive therapeutic agents.
Antioxidant and Biological Activity
Some derivatives exhibit promising antioxidant properties, which can be harnessed in pharmaceutical and nutraceutical applications. Evaluations of in vitro and ex vivo antioxidant activities reveal their potential as biologically active compounds (Firpo et al., 2019).
Potential in Catalysis and Synthesis
These compounds may also find applications in catalysis, particularly in asymmetric synthesis. Their unique structures can facilitate specific reactions, making them valuable in organic synthesis (Liu et al., 2000).
Medicinal Chemistry Applications
In medicinal chemistry, research into the synthesis and biological activities of nitrogen heterocycles, including triazines and oxazines, could lead to the development of new antimicrobial and antitumor agents (Abd El-Moneim et al., 2015).
properties
IUPAC Name |
3-(4-chlorophenyl)-9-(2-methylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-13(2)9-23-10-17-19(26-12-23)8-7-16-20(24)18(11-25-21(16)17)14-3-5-15(22)6-4-14/h3-8,11,13H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIHCWLBBKSRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2580772.png)
![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide](/img/structure/B2580774.png)
![N-butyl-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2580775.png)

![2-[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2580778.png)
![6-[4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2580779.png)
![N-[(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580780.png)


![Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2580787.png)
![6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2580788.png)
![Ethyl 5-isobutyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580789.png)

